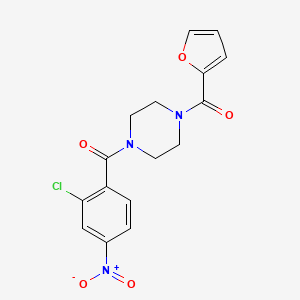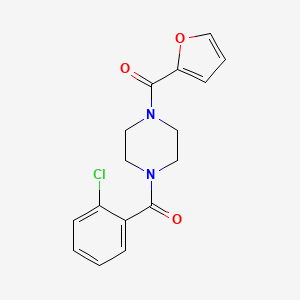![molecular formula C21H19BrN2O3S B3485391 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzamide](/img/structure/B3485391.png)
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzamide
Vue d'ensemble
Description
“N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzamide” is an organic compound with the molecular formula C22H22N2O3S . It contains a sulfonyl group (O=S=O) connected to an amine group (−NH2), which is relatively unreactive .
Synthesis Analysis
The synthesis of sulfonamides, such as this compound, typically involves the reaction of sulfonyl chlorides with an amine . The specific synthesis process for this compound is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group connected to an amine group. The sulfonyl group is an organosulfur group with the structure R−S(=O)2−NR2 . The specific molecular structure of this compound is not detailed in the available resources.
Chemical Reactions Analysis
Sulfonamides, including this compound, are generally unreactive. They can undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 394.48668 . Other specific physical and chemical properties are not detailed in the available resources.
Mécanisme D'action
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzamide targets the Trk family of neurotrophin receptors, specifically TrkA, TrkB, and TrkC. These receptors are involved in the regulation of neuronal survival, differentiation, and synaptic plasticity. This compound binds to the ATP-binding site of the Trk receptors and inhibits their activity, leading to the inhibition of downstream signaling pathways. This results in the inhibition of cell growth and survival in cancer cells and the modulation of pain signaling in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, this compound inhibits cell growth and survival by inducing apoptosis and cell cycle arrest. In models of chronic pain, this compound reduces pain behavior by modulating pain signaling pathways in the nervous system. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzamide has several advantages as a research tool, including its specificity for the Trk family of neurotrophin receptors and its ability to inhibit downstream signaling pathways. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine optimal dosing and delivery methods.
Orientations Futures
There are several future directions for the research and development of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzamide. One potential direction is the development of this compound as a therapeutic agent for cancer and chronic pain. Another potential direction is the investigation of this compound as a neuroprotective agent for neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and delivery methods for this compound and to investigate potential drug interactions and toxicity.
Applications De Recherche Scientifique
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and glioblastoma. This compound has also been shown to have analgesic effects in animal models of chronic pain, suggesting its potential as a treatment for neuropathic pain. Additionally, this compound has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-24(15-16-5-3-2-4-6-16)28(26,27)20-13-11-19(12-14-20)23-21(25)17-7-9-18(22)10-8-17/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMMMQYTEWOKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 5-{[(2-chloro-6-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B3485321.png)
![methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate](/img/structure/B3485329.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3485336.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3485346.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485372.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide](/img/structure/B3485373.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B3485374.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485382.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485390.png)

![N-(4-{[(1,1,3,3-tetramethylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3485407.png)
